molecular formula C8H11Br2N B093411 N-(2-Bromoethyl)aniline hydrobromide CAS No. 1005-66-9

N-(2-Bromoethyl)aniline hydrobromide

Cat. No. B093411
CAS RN: 1005-66-9
M. Wt: 280.99 g/mol
InChI Key: MXNALQRSXHOIEA-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)aniline hydrobromide, also known as Benzenamine, N-(2-bromoethyl)-, is an organic compound with the molecular formula C8H11Br2N . It has a molecular weight of 280.992 .


Molecular Structure Analysis

The molecular structure of N-(2-Bromoethyl)aniline hydrobromide consists of an amine group (-NH2) attached to a benzene ring, with a bromoethyl group (-CH2-CH2-Br) also attached to the nitrogen atom . The compound shows a slightly distorted trigonal planar geometry around the nitrogen atom .


Physical And Chemical Properties Analysis

N-(2-Bromoethyl)aniline hydrobromide has a density of 1.4±0.1 g/cm3, a boiling point of 280.0±23.0 °C at 760 mmHg, and a flash point of 123.2±22.6 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 138.6±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Analgesic Compounds : N-(2-Hexahydropyrimidinoethyl) anilines, prepared from N-(β-bromoethyl) aniline hydrobromide, have been used to synthesize compounds with analgesic activity. Some of these compounds have shown a significant analgesic effect, with one derivative exhibiting lower toxicity (Okada & Shimabayashi, 1980).

  • Formation of Tetrahydroquinolines : N-(3-Bromopropyl)aniline hydrobromides, closely related to N-(2-Bromoethyl)aniline hydrobromide, have been used in the synthesis of tetrahydroquinolines through a decomposition process catalyzed by aluminium chloride (Deady, Pirzada & Topsom, 1971).

  • Toxicological Studies : Studies on the toxicity of halogenated anilines, including derivatives similar to N-(2-Bromoethyl)aniline hydrobromide, have demonstrated that halogen substitution at the 2-position of aniline increases hepatic and renal toxicity. These findings are crucial for understanding the safety profiles of these compounds in medical and industrial applications (Valentovic et al., 1992).

  • Regioselective Bromination of Anilines : Research has shown that N,N-disubstituted anilines can be brominated regioselectively in aqueous suspension, with N-(2-Bromoethyl)aniline hydrobromide possibly serving as a precursor or model compound in these reactions (Cerichelli, Luchetti & Mancini, 2006).

  • Crystal Structure Analysis : The crystal structure of aniline hydrobromide has been studied, providing insights into the molecular structure and potential applications of related compounds, such as N-(2-Bromoethyl)aniline hydrobromide (Nitta, Watanabé & Taguchi, 1948).

  • Synthesis of Polymeric Films with Fluorescent Properties : Research has explored the synthesis of polyurethane cationomers with anil groups, which include compounds related to N-(2-Bromoethyl)aniline hydrobromide. These polymers exhibit fluorescent properties and have potential applications in materials science (Buruianǎ et al., 2005).

  • Synthesis of Schiff Base Ligands : The compound has been used in the synthesis of Schiff base ligands for metal complexes, which have applications in catalysis and materials science (Dehghani-Firouzabadi & Motevaseliyan, 2014).

properties

IUPAC Name

N-(2-bromoethyl)aniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNALQRSXHOIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905554
Record name N-(2-Bromoethyl)aniline--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl)aniline hydrobromide

CAS RN

1005-66-9
Record name Benzenamine, N-(2-bromoethyl)-, hydrobromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC25318
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Record name N-(2-Bromoethyl)aniline--hydrogen bromide (1/1)
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Record name N-(2-bromoethyl)anilinium bromide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Bromoethyl)aniline hydrobromide
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N-(2-Bromoethyl)aniline hydrobromide
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N-(2-Bromoethyl)aniline hydrobromide
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N-(2-Bromoethyl)aniline hydrobromide
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N-(2-Bromoethyl)aniline hydrobromide
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N-(2-Bromoethyl)aniline hydrobromide

Citations

For This Compound
4
Citations
LW Deady - 1962 - ir.canterbury.ac.nz
A number of N-(3-bromopropyl) arylamine hydrohalides have been prepared. Their behaviour with various bases has been investigated and it has been shown that, under certain …
Number of citations: 0 ir.canterbury.ac.nz
PL Levins, ZB Papanastassiou - Journal of the American Chemical …, 1965 - ACS Publications
The rates and mechanism of solvolysis of 2-fluoroethyl-amine (II) and bis (2-fluoroethyl) amine (IV) in basic deuterium oxide solution have been studied by nuclear magnetic resonance …
Number of citations: 60 pubs.acs.org
S Karlan - 1953 - search.proquest.com
Morphine and its derivatives are potent analgesics but, because of the danger of addiction, they are employed only in extreme pain such as is found in terminal cancer cases, multiple …
Number of citations: 0 search.proquest.com
K Crimaldi - 1981 - search.proquest.com
Objectives. There were two major motivations for this work. The first was to fill the large gap existing in the ('15) N chemical shift literature for small-ring compounds. The second was to …
Number of citations: 2 search.proquest.com

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